2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-benzylpiperidin-1-yl)ethanone

Description

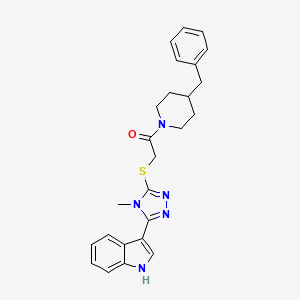

2-((5-(1H-Indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-benzylpiperidin-1-yl)ethanone is a structurally complex heterocyclic compound featuring three key motifs:

- Indole moiety: A 1H-indol-3-yl group, which is common in bioactive molecules due to its role in receptor interactions.

- Triazole-thioether linkage: A 4-methyl-1,2,4-triazole ring substituted with a sulfur atom, contributing to metabolic stability and binding affinity.

- Benzylpiperidinyl ethanone: A 4-benzylpiperidine group linked via an ethanone bridge, enhancing lipophilicity and membrane permeability.

This compound’s design leverages the pharmacological relevance of indole derivatives (e.g., serotonin analogs) and triazole-based scaffolds, which are prevalent in antifungal and anticancer agents.

Properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5OS/c1-29-24(21-16-26-22-10-6-5-9-20(21)22)27-28-25(29)32-17-23(31)30-13-11-19(12-14-30)15-18-7-3-2-4-8-18/h2-10,16,19,26H,11-15,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQVKDATEXXXBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)N2CCC(CC2)CC3=CC=CC=C3)C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-benzylpiperidin-1-yl)ethanone represents a novel hybrid structure combining elements of indole and 1,2,4-triazole, both of which are known for their diverse biological activities. This article aims to explore the biological activity of this compound through a review of recent studies and findings, including its synthesis, pharmacological profiles, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features an indole moiety linked to a 1,2,4-triazole unit through a thioether bond, with a piperidine derivative as a substituent. The synthesis typically involves multi-step reactions where various intermediates are formed and characterized using spectroscopic techniques such as NMR and IR spectroscopy.

Synthesis Overview

- Step 1 : Formation of the triazole ring by reacting hydrazine derivatives with appropriate carbonyl compounds.

- Step 2 : Introduction of the indole moiety through electrophilic substitution or coupling reactions.

- Step 3 : Final assembly involving the thioether linkage and piperidine substitution.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies indicate that derivatives containing the 1,2,4-triazole structure exhibit significant antibacterial effects. For instance, compounds with similar scaffolds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from to against resistant strains like MRSA .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| Triazole-A | 0.125 | Staphylococcus aureus |

| Triazole-B | 0.24 | Escherichia coli |

| Triazole-C | 3.125 | Bacillus subtilis |

Anticancer Activity

Research on similar triazole-based compounds suggests they possess anticancer properties by inhibiting key enzymes involved in tumor progression. For example, compounds targeting aromatase enzymes have shown effectiveness in reducing tumor cell proliferation .

The biological activity is often attributed to:

- Inhibition of DNA synthesis : Compounds with triazole rings can intercalate into DNA or inhibit topoisomerases.

- Enzyme inhibition : Many triazoles act as enzyme inhibitors which disrupt metabolic pathways in pathogens or cancer cells.

Study on Antibacterial Efficacy

A study conducted by Barbuceanu et al. evaluated the antibacterial efficacy of various triazole derivatives against standard bacterial strains. The results indicated that compounds with specific substitutions on the triazole ring exhibited higher potency than traditional antibiotics like ciprofloxacin .

Anticancer Research Findings

In another study focused on anticancer properties, researchers synthesized a series of indole-triazole hybrids and tested them against breast cancer cell lines. The findings revealed that certain derivatives significantly reduced cell viability at low concentrations, indicating their potential as therapeutic agents .

Comparison with Similar Compounds

Triazole-Thioether Derivatives

- 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone (): Structure: Replaces the indole and benzylpiperidine with phenylsulfonylphenyl and phenylethanone groups. Synthesis: Uses sodium ethoxide and α-halogenated ketones, similar to methods likely employed for the target compound.

Indole-Piperazine/Piperidine Hybrids

- (4-Benzylpiperazin-1-yl)-(1H-Indol-2-yl)Methanone (): Structure: Features a benzylpiperazine (vs. benzylpiperidine) and indol-2-yl (vs. indol-3-yl). Indole positional isomerism may affect receptor selectivity.

- 2-(4-Benzhydrylpiperazin-1-yl)-1-(5-Methyl-1H-Indol-3-yl)Ethanone (): Structure: Substitutes benzylpiperidine with benzhydrylpiperazine and adds a 5-methyl group to indole. Impact: Benzhydryl group enhances steric bulk, possibly improving allosteric modulation in CNS targets.

Oxadiazole-Based Analogues

- 1-(4-(5-Cyclopropyl-1,3,4-Oxadiazol-2-yl)Piperidin-1-yl)-2-(1H-Indol-3-yl)Ethanone (): Structure: Replaces triazole with 1,3,4-oxadiazole and adds a cyclopropyl group. Properties: Oxadiazole improves metabolic stability but may reduce hydrogen-bonding capacity compared to triazole. Cyclopropyl enhances rigidity.

Comparative Data Table

Pharmacological Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.